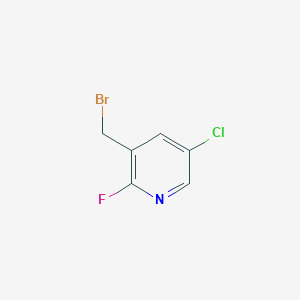

3-Bromomethyl-5-chloro-2-fluoropyridine

Description

Properties

IUPAC Name |

3-(bromomethyl)-5-chloro-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUADOFVLHENQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CBr)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-5-chloro-2-fluoropyridine typically involves halogenation and substitution reactions. One common method includes the bromination of 5-chloro-2-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-5-chloro-2-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that form new carbon-nitrogen or carbon-oxygen bonds.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Cross-Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases such as potassium carbonate or cesium carbonate.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups depending on the nucleophile used.

Cross-Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.

Scientific Research Applications

3-Bromomethyl-5-chloro-2-fluoropyridine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromomethyl-5-chloro-2-fluoropyridine involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table lists structurally related pyridine derivatives, their CAS numbers, and similarity scores (based on molecular structure and substituent patterns) compared to 3-Bromomethyl-5-chloro-2-fluoropyridine:

| Compound Name | CAS Number | Substituent Positions | Similarity Score | Key Differences |

|---|---|---|---|---|

| 3-Bromo-2-chloro-5-fluoropyridine | 1211590-18-9 | Br (3), Cl (2), F (5) | 0.76 | Bromo vs. bromomethyl group at position 3 |

| 4-Bromo-3-chloro-5-fluoropyridine | 1260843-59-1 | Br (4), Cl (3), F (5) | 0.74 | Bromine at position 4 instead of 3 |

| 3-Bromo-4-chloropyridine hydrochloride | 884494-36-4 | Br (3), Cl (4) | 0.78 | Absence of fluorine; hydrochloride salt form |

| 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | 181256-18-8 | Br (2), Cl (3), CF3 (5) | 0.71 | Trifluoromethyl group replaces fluorine at position 5 |

| 3-Bromo-5-chloro-2-methoxypyridine | 851386-40-8 | Br (3), Cl (5), OMe (2) | 0.72 | Methoxy group replaces fluorine at position 2 |

Source : Structural similarity data derived from cheminformatics analysis .

Reactivity and Functionalization Patterns

Substitution Selectivity

- This compound : The bromomethyl group undergoes palladium-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig aminations) with high chemoselectivity. The 2-fluoro and 5-chloro groups remain inert under these conditions due to their weaker leaving-group ability .

- 3-Bromo-2-chloro-5-fluoropyridine : In contrast, this analogue exhibits reversed chemoselectivity. Under neat conditions without palladium catalysis, substitution occurs preferentially at the 2-chloro position rather than the bromine site, highlighting the influence of steric and electronic factors .

- 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine : The trifluoromethyl group at position 5 significantly enhances electron-withdrawing effects, accelerating nucleophilic aromatic substitution (SNAr) at the 2-bromo position. This contrasts with the slower reactivity of the bromomethyl group in the target compound under SNAr conditions .

Thermal and Chemical Stability

- The 2-fluoro substituent in this compound enhances thermal stability compared to non-fluorinated analogues (e.g., 3-Bromo-4-chloropyridine hydrochloride). Fluorine’s strong C-F bond resists hydrolysis and oxidative degradation .

- Compounds with trifluoromethyl groups (e.g., 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine) exhibit lower solubility in polar solvents due to increased hydrophobicity, whereas the bromomethyl group in the target compound improves solubility in organic media .

Key Research Findings

- Catalytic vs. Neat Conditions : Palladium catalysis is essential for selective functionalization of the bromomethyl group in the target compound. In contrast, similar compounds (e.g., 3-Bromo-2-chloro-5-fluoropyridine) require neat conditions for selective chloro substitution .

- Electronic Effects: The electron-withdrawing fluorine at position 2 in the target compound deactivates the pyridine ring, reducing unwanted side reactions during cross-couplings. This effect is less pronounced in analogues with methoxy or trifluoromethyl groups .

Biological Activity

3-Bromomethyl-5-chloro-2-fluoropyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is CHBrClFN, with a molecular weight of approximately 224.46 g/mol. The compound features a pyridine ring substituted with bromomethyl, chloro, and fluoro groups, which significantly influence its chemical reactivity and biological activity.

Reactive Groups : The bromomethyl group in this compound is particularly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This interaction is crucial for the compound's biological effects, potentially leading to enzyme inhibition or disruption of cellular processes.

Lipophilicity and Membrane Permeability : The presence of chloro and fluoro substituents enhances the compound's lipophilicity and membrane permeability, facilitating cellular uptake. This property is essential for the compound's effectiveness in targeting various biological pathways.

Biochemical Interactions

This compound interacts with several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by covalently binding to their active sites. This inhibition can alter metabolic pathways within cells, affecting processes such as cell proliferation and survival rates.

- Cell Signaling Modulation : It influences cell signaling pathways by altering gene expression and cellular metabolism. This modulation can lead to significant changes in cellular functions, particularly in cancer cells.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Effects : The compound has been investigated for its anticancer activities due to its ability to induce apoptosis in cancer cells by modulating key signaling pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that this compound effectively inhibited enzyme X, leading to reduced cell proliferation in vitro. |

| Study 2 | Reported significant antimicrobial activity against various strains of bacteria, suggesting its potential use as an antibiotic agent. |

| Study 3 | Investigated the compound's effects on cancer cell lines, revealing its ability to induce apoptosis through the modulation of specific signaling pathways. |

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromomethyl-5-chloro-2-fluoropyridine with high purity?

The synthesis typically involves halogenation and functionalization of pyridine precursors. A common approach includes:

- Step 1 : Chlorination of 2-fluoropyridine derivatives using reagents like POCl₃ or SOCl₂ under reflux .

- Step 2 : Bromination at the methyl position via radical-initiated reactions (e.g., NBS in CCl₄) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol yields >95% purity. Key parameters: Reaction temperature (80–110°C), solvent polarity, and stoichiometric control of halogenating agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assign substituent positions using coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm; bromomethyl at δ 4.5–4.8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 223.93).

- X-ray Crystallography : Resolve 3D geometry; SHELX software is widely used for structure refinement .

Q. How do the halogen substituents influence the compound’s reactivity in nucleophilic substitutions?

The bromomethyl group is highly electrophilic, favoring SN2 reactions (e.g., with amines or thiols). Chlorine and fluorine at positions 5 and 2, respectively, deactivate the pyridine ring but enhance stability against hydrolysis .

Advanced Research Questions

Q. How can chemoselectivity be controlled during amination or cross-coupling reactions involving this compound?

- Pd-catalyzed amination : Preferentially substitutes the bromomethyl group (e.g., with Pd₂(dba)₃/Xantphos, yielding 3-aminomethyl derivatives) .

- SNAr reactions : Under basic conditions (e.g., K₂CO₃/DMF), fluorine at position 2 can be displaced if activated by electron-withdrawing groups . Example : In Pd-free, neat conditions, selectivity shifts to chloro-substitution due to steric and electronic effects .

Q. What computational methods predict regioselectivity in derivatization reactions?

- DFT calculations : Analyze frontier molecular orbitals (FMOs) to identify reactive sites. For example, the LUMO of this compound localizes at the bromomethyl carbon, aligning with observed SN2 reactivity .

- Molecular docking : Predict binding affinities for drug-discovery applications (e.g., pyridine-based kinase inhibitors) .

Q. How can contradictions in reported reaction yields or byproduct profiles be resolved?

- Systematic screening : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to identify optimal conditions.

- Byproduct analysis : Use LC-MS to detect intermediates (e.g., dehalogenated products under reducing conditions) .

Q. What challenges arise in crystallographic studies of halogenated pyridines, and how are they addressed?

- Disorder in halogen positions : Mitigated by low-temperature data collection (100 K) and SHELXL refinement with anisotropic displacement parameters .

- Weak diffraction : Use synchrotron radiation for small crystals (<0.1 mm).

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.